molecular formula C10H21N B13348555 N,3,3,5-Tetramethylcyclohexan-1-amine CAS No. 31235-41-3

N,3,3,5-Tetramethylcyclohexan-1-amine

Cat. No.: B13348555
CAS No.: 31235-41-3
M. Wt: 155.28 g/mol
InChI Key: DBIKWHSBKVRPBS-UHFFFAOYSA-N
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Description

N,3,3,5-Tetramethylcyclohexan-1-amine is an organic compound with the molecular formula C₁₀H₂₁N It is a cyclohexylamine derivative characterized by the presence of four methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3,5-Tetramethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an alkylating agent like methyl iodide (CH₃I). The intermediate product is then subjected to reductive amination using ammonia (NH₃) or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation of suitable precursors under high pressure and temperature conditions is a common industrial approach.

Chemical Reactions Analysis

Types of Reactions

N,3,3,5-Tetramethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Alkyl halides, sodium azide (NaN₃), sodium methoxide (NaOCH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

N,3,3,5-Tetramethylcyclohexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N,3,3,5-Tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethylcyclohexan-1-amine: Similar in structure but with fewer methyl groups.

    N-Methyl-3,5,5-trimethylcyclohexylamine: Another derivative with a different substitution pattern.

Uniqueness

N,3,3,5-Tetramethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

31235-41-3

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,3,3,5-tetramethylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-8-5-9(11-4)7-10(2,3)6-8/h8-9,11H,5-7H2,1-4H3

InChI Key

DBIKWHSBKVRPBS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC

Origin of Product

United States

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